2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 different compounds. These compounds are characterized by the presence of chlorine atoms attached to a biphenyl structure. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Preparation Methods
The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl typically involves the chlorination of biphenyl. The reaction conditions include the use of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are chlorinated benzoic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The products are less chlorinated biphenyls.
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. It is used as a model compound in research related to:
Environmental Chemistry: Studying the persistence and degradation of PCBs in various environmental matrices.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.
Analytical Chemistry: Developing methods for the detection and quantification of PCBs in environmental samples.
Bioremediation: Exploring microbial and enzymatic pathways for the degradation of PCBs.
Mechanism of Action
The toxic effects of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the production of reactive metabolites that can cause cellular damage and disrupt normal physiological processes .
Comparison with Similar Compounds
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl is unique among PCBs due to its high degree of chlorination, which contributes to its chemical stability and persistence in the environment. Similar compounds include:
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: Less chlorinated and slightly more reactive.
2,2’,3,3’,4,4’,5,6,6’-Nonachlorobiphenyl: Similar degree of chlorination but different substitution pattern.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: Fully chlorinated biphenyl with even greater stability and persistence.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIMDKGRGPNPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865989 | |
Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40186-72-9, 53742-07-7 | |
Record name | 2,2′,3,3′,4,4′,5,5′,6-Nonachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40186-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040186729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonachlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053742077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',5,5',6-Nonachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4',5,5',6-NONACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6G2D1WHWS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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